(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features an azido group, a hydroxyl group, and a methyl group attached to a cyclohexane ring, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as (1R,2R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable catalyst, such as triphenylphosphine (PPh₃).
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the azidation reaction under controlled conditions.
Purification and Isolation: Employing industrial-scale chromatography or crystallization techniques to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃)
Major Products
Oxidation: Formation of (1R,2R,4S)-2-azido-1-methyl-4-(prop-1-en-2-yl)cyclohexanone
Reduction: Formation of (1R,2R,4S)-2-amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: Employed in the study of biological systems, including the labeling and tracking of biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to the target enzyme or receptor, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohexanol
- (1R,2R,4S)-2-Amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexanone
Uniqueness
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to the presence of both an azido group and a hydroxyl group on the same cyclohexane ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
849065-22-1 |
---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,2R,4S)-2-azido-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)8-4-5-10(3,14)9(6-8)12-13-11/h8-9,14H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
UGEWRSOZTNHWTB-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N=[N+]=[N-])(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1)N=[N+]=[N-])(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.